Methyl 2-((6-(2,6-difluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate
Description
Methyl 2-((6-(2,6-difluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate is a quinoline-based compound with a complex substitution pattern. The quinoline core is substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a 2,6-difluorobenzamido moiety. The ester functionality (acetate) at position 4 of the quinoline ring provides a site for further chemical modifications, making this compound a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
methyl 2-[6-[(2,6-difluorobenzoyl)amino]-2-(4-methoxyphenyl)quinolin-4-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O5/c1-33-17-9-6-15(7-10-17)22-13-23(35-14-24(31)34-2)18-12-16(8-11-21(18)30-22)29-26(32)25-19(27)4-3-5-20(25)28/h3-13H,14H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNUPMLJVWELGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F)C(=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((6-(2,6-difluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate, with the CAS number 1206990-59-1, is a synthetic compound that has garnered attention due to its potential biological activity. This compound belongs to a class of molecules known for their diverse pharmacological properties, particularly in the field of medicinal chemistry.
- Molecular Formula : C26H20F2N2O5
- Molecular Weight : 478.4 g/mol
- Structure : The compound features a quinoline core substituted with difluorobenzamide and methoxyphenyl groups, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1206990-59-1 |
| Molecular Weight | 478.4 g/mol |
| Molecular Formula | C26H20F2N2O5 |
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, studies have shown that quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
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Mechanism of Action :
- The compound may inhibit certain kinases involved in cancer cell signaling.
- It may also induce oxidative stress, leading to cell death in malignant cells.
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Case Studies :
- In vitro studies have demonstrated that related quinoline derivatives can reduce the viability of various cancer cell lines, including breast and colon cancer cells.
- Animal model studies are needed to further elucidate the efficacy and safety profile of this compound.
Other Biological Activities
Beyond anticancer effects, preliminary studies suggest that this compound might exhibit:
- Antimicrobial Activity : Some derivatives show promise against bacterial strains and fungi.
- Anti-inflammatory Effects : Compounds similar in structure have been noted for their ability to modulate inflammatory responses.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its bioactivity and selectivity.
Table of Related Compounds and Their Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to methyl 2-((6-(2,6-difluorobenzamido)-2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetate. For example:
- A related quinoline derivative demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .
- Compounds with similar structural features were evaluated for their effectiveness against various bacterial strains, indicating a trend where increased electron-withdrawing groups enhance antibacterial activity .
Anticancer Potential
The quinoline derivatives have also been investigated for their anticancer properties. For instance:
- Compounds derived from similar structures exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 .
- The presence of specific substituents on the quinoline ring has been linked to enhanced antiproliferative activity, suggesting that this compound may also exhibit similar properties.
Study 1: Antimicrobial Screening
A study focusing on the antimicrobial activity of quinoline derivatives reported that specific compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized well diffusion methods to assess activity, confirming that structural modifications can lead to improved efficacy against resistant strains .
Study 2: Anticancer Activity Assessment
In another investigation, a series of methyl esters derived from quinoline were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications at the para position of the phenyl ring significantly enhanced their cytotoxicity, paving the way for further development of these compounds as potential anticancer agents .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between the target compound and analogous quinoline derivatives:
Key Observations :
- Electron Effects : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the electron-withdrawing CF₃ groups in the bis(trifluoromethyl) analog . This difference may alter electronic properties, impacting binding affinity in kinase inhibitors.
- Bioactivity : The 2,6-difluorobenzamido group in the target compound may enhance selectivity for ATP-binding pockets in kinases compared to the benzamido group in the 4-chlorophenyl analog .
Crystallographic and Physicochemical Data
Crystal structure analyses of Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate reveal a monoclinic lattice (space group P2₁/c) with intermolecular C–H···O hydrogen bonding and a dihedral angle of 1.59° between the quinoline and phenyl rings .
Table: Crystallographic Parameters
Q & A
Q. What mechanistic insights explain the compound’s stability under acidic conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Reflux the compound in HCl (1M) and monitor degradation via HPLC. The methyl ester’s electron-withdrawing groups may slow hydrolysis compared to unsubstituted esters .
- pH-Dependent Stability : Conduct stability studies across pH 1–10 to identify degradation thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
